REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.Cl[C:13]([O:15][CH3:16])=[O:14].CC(N(C)C)=O>O1CCOCC1>[C:13]([NH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=1)([O:15][CH3:16])=[O:14]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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NCC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
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the residue was triturated with water
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give pure product as white solid
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC)NCC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |